molecular formula C6H13NO2 B8811640 methyl 2-(propylamino)acetate

methyl 2-(propylamino)acetate

Cat. No.: B8811640
M. Wt: 131.17 g/mol
InChI Key: QBMDDFSROMFCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(propylamino)acetate is an organic compound with the molecular formula C6H13NO2. It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(propylamino)acetate can be synthesized through the esterification reaction between propylamine and methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of methyl (propylamino)acetate involves the continuous reaction of propylamine with methyl chloroacetate in a reaction zone. The product is then removed from the reaction zone by distillation. This method ensures high purity and high reactant conversions .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(propylamino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl (propylamino)acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

methyl 2-(propylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, methyl (propylamino)acetate is unique due to the presence of the propylamino group, which imparts different chemical and physical properties .

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in organic reactions.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Propyl acetate: Used in perfumes and as a solvent.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 2-(propylamino)acetate

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5-6(8)9-2/h7H,3-5H2,1-2H3

InChI Key

QBMDDFSROMFCGA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of glycine methyl ester HCl (5.0 g, 39.8 mmol) in acetonitrile (100 mL) was treated with propyl bromide (3.7 mL, 39.8 mmol), and diisopropylethylamine (13.9 mL, 79.6 mmol). After stirring at room temperature for 1 hour, the mixture was heated at reflux overnight. Solution occurred at reflux temperature. The solvent was removed under reduced pressure and the residue triturated with Et2O/EtOAc. Filtering and removal of the solvent under pressure left 1.13 g of the crude product. Chromatography on silica gel, eluting with CHCl3/MeOH (98:2) gave 0.53 g (10.2% yield) of the product as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Yield
10.2%

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